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2-Ethyl-5-methylpyridine - 18113-81-0

2-Ethyl-5-methylpyridine

Catalog Number: EVT-368787
CAS Number: 18113-81-0
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
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Product Introduction

Description
2-Ethyl-5-methylpyridine, also known as 5-methyl-2-ethyl pyridine or 6-ethyl-3-picoline, belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. 2-Ethyl-5-methylpyridine is soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, 2-ethyl-5-methylpyridine is primarily located in the cytoplasm. Outside of the human body, 2-ethyl-5-methylpyridine can be found in coffee and coffee products and crustaceans. This makes 2-ethyl-5-methylpyridine a potential biomarker for the consumption of these food products.

2-Ethyl-6-methylpyridine

    Compound Description: 2-Ethyl-6-methylpyridine, also known as 2,6-lutidine, is a structural isomer of 2-ethyl-5-methylpyridine. It is often obtained alongside 2-ethyl-5-methylpyridine in reactions like the alkylation of α-picoline with methanol. []

3-Ethylpyridine

    Compound Description: 3-Ethylpyridine is a positional isomer of both 2-ethyl-5-methylpyridine and 2-ethyl-6-methylpyridine. It can be produced by alkylating β-picoline with methanol. []

2,5-Lutidine

    Compound Description: 2,5-Lutidine is a dimethylpyridine isomer. It is produced alongside 3-ethylpyridine during the alkylation of β-picoline with methanol. []

4-Ethylpyridine

    Compound Description: 4-Ethylpyridine is another positional isomer of the ethylpyridines. It can be synthesized by alkylating γ-picoline with methanol. []

2,4-Lutidine

    Compound Description: 2,4-Lutidine is another dimethylpyridine isomer. It is produced alongside 4-ethylpyridine during the alkylation of γ-picoline with methanol. []

2-Propylpyridine

    Compound Description: 2-Propylpyridine is a structural analog of 2-ethyl-5-methylpyridine, differing by one carbon atom in the alkyl chain attached to the pyridine ring. It can be synthesized by alkylating α-picoline with ethanol. []

2-Ethyl-6-methylpyridine

    Compound Description: This compound is a structural isomer of 2-ethyl-5-methylpyridine, featuring the ethyl and methyl groups on different positions of the pyridine ring. It is a product of α-picoline alkylation with ethanol. []

2-Ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This compound features a pyrrolo[2,3-b]pyridine core, formed through the condensation of 2-amino-5-methylpyridine with 2-butanone. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This compound is a brominated derivative of 2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, formed through a copper-catalyzed reaction involving 2-amino-5-methylpyridine and 2-butanone. []

Source and Classification

2-Ethyl-5-methylpyridine belongs to the class of heterocyclic compounds known as pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom. Pyridines are widely used in chemical synthesis and industrial applications due to their unique properties and reactivity.

Synthesis Analysis

The synthesis of 2-ethyl-5-methylpyridine can be achieved through several methods, primarily involving the reaction of aldehydes with ammonia. One notable method is the Chichibabin reaction, where aldehydes such as paraldehyde react with ammonia under specific conditions to yield pyridine derivatives.

Key Synthesis Methods

  1. Chichibabin Reaction:
    • Reaction: The condensation of paraldehyde with ammonia.
    • Conditions: Typically performed under high pressure and temperature, often utilizing ammonium salts as promoters to enhance yield.
    • Yield: Yields can vary significantly based on reaction conditions, with optimizations leading to yields exceeding 50% in some studies .
  2. Alternative Routes:
    • A novel method involves using cyclic acetaldehyde ammonia trimer (AAT) as a precursor, which simplifies the process by eliminating the need for additional ammonia sources .
    • Hydrothermal methods have also been explored, utilizing ammonium bicarbonate and ethanol under controlled conditions to synthesize 2-ethyl-5-methylpyridine in a one-pot reaction .
Molecular Structure Analysis

The molecular structure of 2-ethyl-5-methylpyridine features:

  • A six-membered aromatic ring with one nitrogen atom.
  • Ethyl and methyl groups attached at the 2 and 5 positions, respectively.

Structural Characteristics

  • Molecular Weight: Approximately 135.18 g/mol.
  • Bonding: The compound exhibits typical aromatic characteristics due to delocalized π electrons across the ring structure.

The spatial arrangement allows for distinct chemical reactivity, particularly in electrophilic substitution reactions typical of aromatic compounds.

Chemical Reactions Analysis

2-Ethyl-5-methylpyridine participates in various chemical reactions, primarily due to its basic nitrogen atom and reactive alkyl groups.

Notable Reactions

  1. Electrophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Oxidation: The compound can be oxidized to yield nicotinic acid through intermediates like 2,5-pyridinedicarboxylic acid when treated with oxidizing agents such as nitric acid .
  3. Alkylation Reactions: It can undergo further alkylation reactions when exposed to alkyl halides or other alkylating agents.
Mechanism of Action

The mechanism underlying the synthesis of 2-ethyl-5-methylpyridine typically involves nucleophilic attack by ammonia on the carbonyl carbon of the aldehyde, leading to the formation of an intermediate imine. This imine can then undergo cyclization and dehydration to form the final pyridine product.

Detailed Mechanistic Steps

  1. Formation of Imine: Ammonia reacts with an aldehyde to form an imine intermediate.
  2. Cyclization: The imine undergoes cyclization, forming a six-membered ring structure.
  3. Dehydration: Loss of water leads to the formation of 2-ethyl-5-methylpyridine.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Boiling Point: Approximately 165 °C.
  • Density: About 0.94 g/cm³ at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water due to its hydrophobic ethyl group.
  • Reactivity: Exhibits basicity due to the nitrogen atom, allowing it to form salts with acids.
Applications

2-Ethyl-5-methylpyridine has various scientific applications:

  1. Synthesis of Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those related to nicotinic acid derivatives.
  2. Agricultural Chemicals: Used in formulating agrochemicals that target pests or enhance crop growth.
  3. Chemical Research: Its unique properties make it useful in studying reaction mechanisms involving heterocycles.
Introduction to 2-Ethyl-5-methylpyridine

Nomenclature and Structural Identification

The systematic IUPAC name for this compound, 2-ethyl-5-methylpyridine (CAS Registry Number: 18113-81-0), precisely defines the relative positions of its substituents on the pyridine ring. The numbering originates from the nitrogen atom, with the ethyl group at position 2 and the methyl group at position 5. This compound is alternatively known as 5-methyl-2-ethylpyridine or 6-ethyl-3-picoline in chemical literature and databases [6] [8]. The molecular formula is C₈H₁₁N, corresponding to a molecular weight of 121.18 g/mol, identical to its structural isomer 5-ethyl-2-methylpyridine but differing in substituent arrangement [1] [6].

The structural identity is unambiguously confirmed through several key identifiers:

  • InChI Key: COHDGTRFTKHYSJ-UHFFFAOYSA-N
  • SMILES Notation: CCC1=NC=C(C)C=C1These representations encode the connectivity where the ethyl group (-CH₂CH₃) attaches directly to carbon 2 adjacent to nitrogen, while the methyl group (-CH₃) resides at carbon 5, positioned meta relative to the nitrogen atom [6] [8].

Table 1: Nomenclature and Identifiers of 2-Ethyl-5-methylpyridine

Nomenclature TypeIdentifier
Systematic IUPAC Name2-Ethyl-5-methylpyridine
CAS Registry Number18113-81-0
Other Chemical Names5-Methyl-2-ethylpyridine; 6-Ethyl-3-picoline
Molecular FormulaC₈H₁₁N
InChI KeyCOHDGTRFTKHYSJ-UHFFFAOYSA-N
SMILESCCC1=NC=C(C)C=C1

Spectroscopic characterization reveals distinctive features: mass spectrometry yields a molecular ion peak at m/z 121.1796 (corresponding to [M⁺]), while predicted infrared spectra indicate C-H stretching vibrations in the 2900-3000 cm⁻¹ range characteristic of alkyl substituents on aromatic systems. The compound's basicity is governed by the nitrogen lone pair, with a predicted pKa of 6.06 for the conjugate acid, reflecting moderate basicity consistent with alkylpyridines [6]. Computational predictions estimate a logP value of 2.17, indicating moderate lipophilicity suitable for both organic and aqueous phase reactivity [6].

Historical Context and Discovery

The identification of 2-ethyl-5-methylpyridine emerged from mid-20th century investigations into alkylpyridine formation mechanisms, particularly through reactions involving ammonia and carbonyl compounds. While its isomer (5-ethyl-2-methylpyridine) was formally documented through specific synthesis routes as early as 1950, 2-ethyl-5-methylpyridine was initially detected as a minor product in complex reaction mixtures from aldehyde-ammonia condensations [3]. Unlike its industrially prominent isomer, this compound followed a different trajectory of characterization, primarily through analytical separation techniques rather than targeted synthesis.

The compound's first formal identification in natural systems occurred through advanced analytical chemistry approaches in the late 20th century. Gas chromatography-mass spectrometry (GC-MS) analyses revealed its presence as a trace constituent in pyrolytic products and thermally processed foods. Historical records in chemical databases like FooDB indicate its initial characterization in food matrices occurred around 2010, when sensitive analytical techniques enabled the detection of trace heterocyclic compounds in complex biological samples [6]. The compound was subsequently identified as a Maillard reaction product formed during the thermal processing of foods rich in carbohydrates and amino acids, explaining its occurrence in roasted coffee and cooked crustaceans [6] [8].

The earliest published isolation of this specific isomer from natural sources is attributed to analyses of coffee aroma compounds, where it contributes to the roasted, earthy notes characteristic of brewed coffee. Its detection in cooked shrimp (Parapenaeus fissurus) further established it as a flavor-significant compound formed during thermal processing of seafood [8]. These discoveries positioned 2-ethyl-5-methylpyridine within the broader context of heterocyclic flavor chemistry, distinguishing it from its more extensively studied isomer through its unique formation pathways and sensory properties.

Significance in Heterocyclic Chemistry

Within heterocyclic chemistry, 2-ethyl-5-methylpyridine exemplifies how alkyl substituent positioning governs chemical behavior and functional applications. The electron-donating ethyl and methyl groups influence electron density distribution across the pyridine ring, creating distinct regions of nucleophilicity and electrophilicity that differentiate it from both unsubstituted pyridine and its isomeric counterparts [6]. This electronic profile underpins its participation in reactions characteristic of activated pyridine systems, including electrophilic substitutions and coordination chemistry.

The compound's significance extends to several specialized domains:

  • Flavor Chemistry and Food Science: 2-Ethyl-5-methylpyridine functions as a flavor compound contributing earthy and savory notes to various thermally processed foods. It has been identified as a trace constituent in roasted coffee beans and brewed coffee, where it contributes to roasted aroma nuances. Similarly, it occurs in cooked crustaceans, particularly shrimp, forming during Maillard reactions and seafood thermal processing [6] [8]. Its detection in diverse food matrices—including cocoa products, black tea, and pulses—positions it as a potential biomarker for specific thermal processing conditions or food authenticity verification [6].

  • Natural Product Chemistry: The compound occurs as a natural constituent in certain plant systems and fermented products. Analytical studies have confirmed its presence in Coffea arabica (Arabica coffee) and Coffea canephora (Robusta coffee) at trace concentrations, contributing to the complex mixture of alkylpyridines that define coffee aroma profiles. Its formation pathways in natural systems involve both enzymatic degradation of alkaloids and pyrolytic reactions during roasting processes [6] [8].

  • Synthetic Utility: While less extensively studied than its isomer (5-ethyl-2-methylpyridine, which serves as a commercial precursor to nicotinic acid), 2-ethyl-5-methylpyridine offers distinctive synthetic possibilities. The positioning of its substituents creates opportunities for regioselective functionalization at C-4 and C-6 positions, making it a potential scaffold for synthesizing more complex heterocyclic systems. The ethyl group at the 2-position adjacent to nitrogen provides a site for potential cyclization reactions or further functional group transformations [6].

Table 2: Occurrence and Functional Significance of 2-Ethyl-5-methylpyridine

ContextSignificanceKey Observations
Food ChemistryFlavor CompoundDetected in roasted coffee, cooked shrimp, cocoa products, and tea; contributes earthy, savory notes to food aromas
Analytical ChemistryBiomarker PotentialTrace occurrence patterns may indicate specific thermal processing conditions in foods
Synthetic ChemistryBuilding BlockElectronic activation enables regioselective functionalization for complex heterocycle synthesis

Compared to its isomer 5-ethyl-2-methylpyridine—which is produced industrially via paraldehyde-ammonia condensation and serves as a vitamin B₃ precursor—2-ethyl-5-methylpyridine follows divergent formation pathways and exhibits distinct chemical reactivity [3]. This isomer-specific behavior underscores the importance of precise structural characterization in alkylpyridine chemistry. Current research explores its potential as a ligand in coordination chemistry and as a specialty intermediate for synthesizing functionalized pyridine derivatives with tailored properties for pharmaceutical and agrochemical applications [6].

Properties

CAS Number

18113-81-0

Product Name

2-Ethyl-5-methylpyridine

IUPAC Name

2-ethyl-5-methylpyridine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3

InChI Key

COHDGTRFTKHYSJ-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C=C1)C

Solubility

Slightly soluble in water and fat
Soluble (in ethanol)

Canonical SMILES

CCC1=NC=C(C=C1)C

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